![molecular formula C8H7N3OS B1404255 Thieno[2,3-b]pyridine-2-carbohydrazide CAS No. 2169387-81-7](/img/structure/B1404255.png)

Thieno[2,3-b]pyridine-2-carbohydrazide

Übersicht

Beschreibung

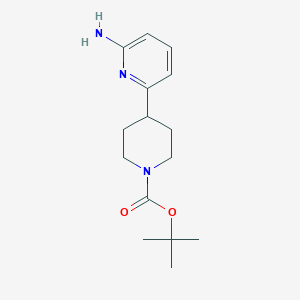

Thieno[2,3-b]pyridine-2-carbohydrazide belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center . Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines .

Synthesis Analysis

Thieno[2,3-b]pyridine-2-carbohydrazide derivative was prepared by the reaction of either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyridine-2-carbohydrazide is characterized by a thiophene ring fused to a pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving Thieno[2,3-b]pyridine-2-carbohydrazide include its preparation from either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[2,3-b]pyridine-2-carbohydrazide can be inferred from its IR and NMR spectra .

Wissenschaftliche Forschungsanwendungen

Thieno[2,3-b]pyridine-2-carbohydrazide: A Comprehensive Analysis of Scientific Research Applications

Antiviral Drug Development: Thieno[2,3-b]pyridine derivatives have been identified as a new class of antiviral drugs. Research has explored their effectiveness in metabolic labeling of proteins, which is crucial for understanding viral replication and developing targeted antiviral therapies .

2. ATP Pocket Optimization in Drug Design The compound’s structure allows for optimization in drug design, particularly in filling the ATP pocket of target proteins. This can lead to the development of more effective inhibitors for various diseases .

Anticancer Activity: Studies have shown that Thieno[2,3-b]pyridine derivatives exhibit cytotoxicity against cancer cell lines, such as MCF-7, with effectiveness increasing with concentration and treatment duration .

Broad Pharmacological Utility: This class of compounds has a wide range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities. Their versatility makes them valuable in multiple areas of pharmacological research .

Pim-1 Kinase Inhibition: Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase, an enzyme involved in various cellular processes and associated with several types of cancer .

Antidermatophytic Applications: Their antidermatophytic properties suggest potential use in treating skin fungal infections, providing a new avenue for dermatological therapeutics .

Antimalarial Properties: The compound’s antimalarial activity offers a promising direction for the development of new treatments against malaria, a disease that continues to have significant global impact .

Anti-Alzheimer’s Research: With anti-Alzheimer’s activity, Thieno[2,3-b]pyridine derivatives could contribute to the creation of novel treatments for neurodegenerative diseases .

For further details on each application and to access the full research articles, you can refer to the provided references.

Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors Novel Thieno [2,3-b]pyridine Anticancer Recent approaches to the synthesis of thieno[2,3-b]pyridines

Safety And Hazards

Thieno[2,3-b]pyridine-2-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Zukünftige Richtungen

Future research directions for Thieno[2,3-b]pyridine-2-carbohydrazide include improving its aqueous solubility, which is a major issue for its clinical application . In addition, further studies are needed to understand its mechanism of action and to develop it as a potential therapeutic agent for various diseases .

Eigenschaften

IUPAC Name |

thieno[2,3-b]pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMBAHPJBWIUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]pyridine-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)